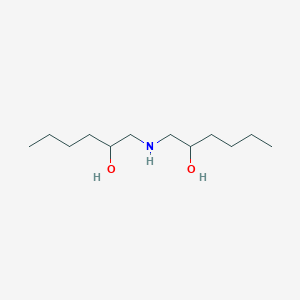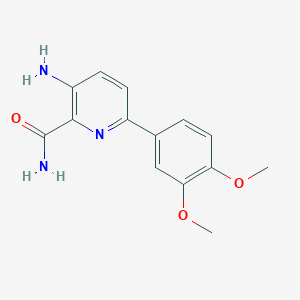
1,1'-Azanediyldi(hexan-2-ol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Azanediyldi(hexan-2-ol): is an organic compound with the molecular formula C12H27NO2. It is a type of diol, which means it contains two hydroxyl (-OH) groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1’-Azanediyldi(hexan-2-ol) can be synthesized through the reaction of hexan-2-ol with ammonia. The reaction typically involves heating hexan-2-ol in the presence of ammonia under controlled conditions to form the desired product.
Industrial Production Methods: In industrial settings, the production of 1,1’-Azanediyldi(hexan-2-ol) may involve more complex processes, including the use of catalysts to enhance the reaction efficiency and yield. The specific conditions, such as temperature, pressure, and reaction time, are optimized to ensure the highest purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: 1,1’-Azanediyldi(hexan-2-ol) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alkanes or other reduced products.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of halogenated compounds or other substituted derivatives.
Scientific Research Applications
Chemistry: 1,1’-Azanediyldi(hexan-2-ol) is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules.
Biology: In biological research, this compound is used in the study of enzyme mechanisms and metabolic pathways. It can act as a substrate or inhibitor in enzymatic reactions.
Medicine: The compound has potential applications in drug development, particularly in the design of new therapeutic agents. Its unique structure allows it to interact with various biological targets.
Industry: 1,1’-Azanediyldi(hexan-2-ol) is used in the production of polymers, resins, and other industrial chemicals. It serves as a precursor in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1’-Azanediyldi(hexan-2-ol) involves its interaction with specific molecular targets. The hydroxyl groups in the compound can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
1,2-Hexanediol: Another diol with similar properties but different structural arrangement.
1,1’-Iminodi(2-hexanol): A compound with a similar backbone but different functional groups.
Uniqueness: 1,1’-Azanediyldi(hexan-2-ol) is unique due to its specific arrangement of hydroxyl groups and the presence of an azane (amino) group. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it valuable in multiple fields of research and industry.
Properties
CAS No. |
930265-20-6 |
|---|---|
Molecular Formula |
C12H27NO2 |
Molecular Weight |
217.35 g/mol |
IUPAC Name |
1-(2-hydroxyhexylamino)hexan-2-ol |
InChI |
InChI=1S/C12H27NO2/c1-3-5-7-11(14)9-13-10-12(15)8-6-4-2/h11-15H,3-10H2,1-2H3 |
InChI Key |
BXJCQXOJURTYSG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CNCC(CCCC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{4-[(1,3,4-Trimethyl-1H-pyrazol-5-yl)oxy]phenoxy}phenol](/img/structure/B14188161.png)










![4-[N-(Prop-2-en-1-yl)glycyl]phenyl methanesulfonate](/img/structure/B14188229.png)

![17-{[tert-Butyl(dimethyl)silyl]oxy}heptadecan-2-one](/img/structure/B14188238.png)
